molecular formula C10H12O4 B1206465 Furan-2,5-dione;4-methylpent-4-en-2-one CAS No. 89458-64-0

Furan-2,5-dione;4-methylpent-4-en-2-one

Katalognummer: B1206465
CAS-Nummer: 89458-64-0
Molekulargewicht: 196.2 g/mol
InChI-Schlüssel: LJIRJSABOPVORG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2,5-dione;4-methylpent-4-en-2-one is a synthetic polymer with the molecular formula C10H12O4 and a molecular weight of 196.19988 . This compound is known for its unique chemical properties and versatility in various applications, making it a valuable material in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2,5-dione;4-methylpent-4-en-2-one typically involves the copolymerization of 4-methyl-2-pentenoyl and maleic anhydride monomers. The reaction is carried out under controlled conditions, often using radical initiators to facilitate the polymerization process . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the molecular weight and properties of the resulting copolymer.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. These methods ensure consistent quality and high yield of the copolymer. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification steps to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2,5-dione;4-methylpent-4-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the copolymer’s applicability in different fields .

Wissenschaftliche Forschungsanwendungen

Furan-2,5-dione;4-methylpent-4-en-2-one has a wide range of applications in scientific research, including:

    Chemistry: The copolymer is used as a precursor for synthesizing advanced materials with tailored properties.

    Biology: In biological research, the copolymer is employed in the development of biomaterials, drug delivery systems, and tissue engineering scaffolds.

    Medicine: The copolymer is explored for its potential in drug formulation and controlled release systems.

    Industry: In industrial applications, the copolymer is used in coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of Furan-2,5-dione;4-methylpent-4-en-2-one involves its interaction with molecular targets and pathways. The copolymer’s functional groups enable it to form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Maleic Anhydride Copolymer: Similar to Furan-2,5-dione;4-methylpent-4-en-2-one, maleic anhydride copolymer is widely used in various applications.

    Poly(methyl methacrylate-co-maleic anhydride): This copolymer shares some similarities with this compound but differs in its monomer composition.

Uniqueness

The uniqueness of this compound lies in its ability to undergo specific chemical modifications and its versatility in various applications.

Eigenschaften

CAS-Nummer

89458-64-0

Molekularformel

C10H12O4

Molekulargewicht

196.2 g/mol

IUPAC-Name

furan-2,5-dione;4-methylpent-4-en-2-one

InChI

InChI=1S/C6H10O.C4H2O3/c1-5(2)4-6(3)7;5-3-1-2-4(6)7-3/h1,4H2,2-3H3;1-2H

InChI-Schlüssel

LJIRJSABOPVORG-UHFFFAOYSA-N

SMILES

CC(=C)CC(=O)C.C1=CC(=O)OC1=O

Kanonische SMILES

CC(=C)CC(=O)C.C1=CC(=O)OC1=O

Synonyme

4-methyl-2-pentenoyl maleic anhydride copolymer
MP-MA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.